

Spectroscopic Profile of 4-Nitrophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophthalic acid

Cat. No.: B020862

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophthalic acid**, a compound of significant interest in chemical synthesis, particularly in the development of dyes, pigments, pharmaceuticals, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-Nitrophthalic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Solvent
8.15	d	DMSO-d6
8.50	dd	DMSO-d6
8.65	d	DMSO-d6

Note: Spectra have also been reported in D_2O and a mixture of CDCl_3 & DMSO-d6. [1][2]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Solvent
124.0	DMSO-d6
130.0	DMSO-d6
131.7	DMSO-d6
136.0	DMSO-d6
140.4	DMSO-d6
151.3	DMSO-d6
165.8	DMSO-d6
166.4	DMSO-d6

Note: Spectra have also been reported in D_2O .[\[3\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Interpretation
3400-2400	O-H stretch (carboxylic acid)
1700	C=O stretch (carboxylic acid)
1610, 1475	Aromatic C=C stretch
1530, 1350	N-O stretch (nitro group)
1300	C-O stretch
915	O-H bend (out-of-plane)

Source: KBr disc/wafer technique.[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
211	$[M]^+$ (Molecular ion)
194	$[M-OH]^+$
166	$[M-COOH]^+$
149	$[M-NO_2-OH]^+$
120	$[C_6H_4O_2]^+$
103	$[C_6H_3O]^+$
75	$[C_5H_3]^+$

Note: Data typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#)[\[6\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-Nitrophthalic acid** (typically 5-10 mg for 1H , 20-50 mg for ^{13}C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- 1H NMR Acquisition:
 - The spectrometer is tuned to the 1H frequency.
 - A standard one-pulse experiment is typically performed.

- Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- The spectral width is set to encompass all proton signals (e.g., 0-15 ppm).
- Data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the ^{13}C frequency.
 - A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon.
 - Due to the low natural abundance and sensitivity of ^{13}C , a larger number of scans is required compared to ^1H NMR.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Data processing is similar to that for ^1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Nitrophthalic acid**.

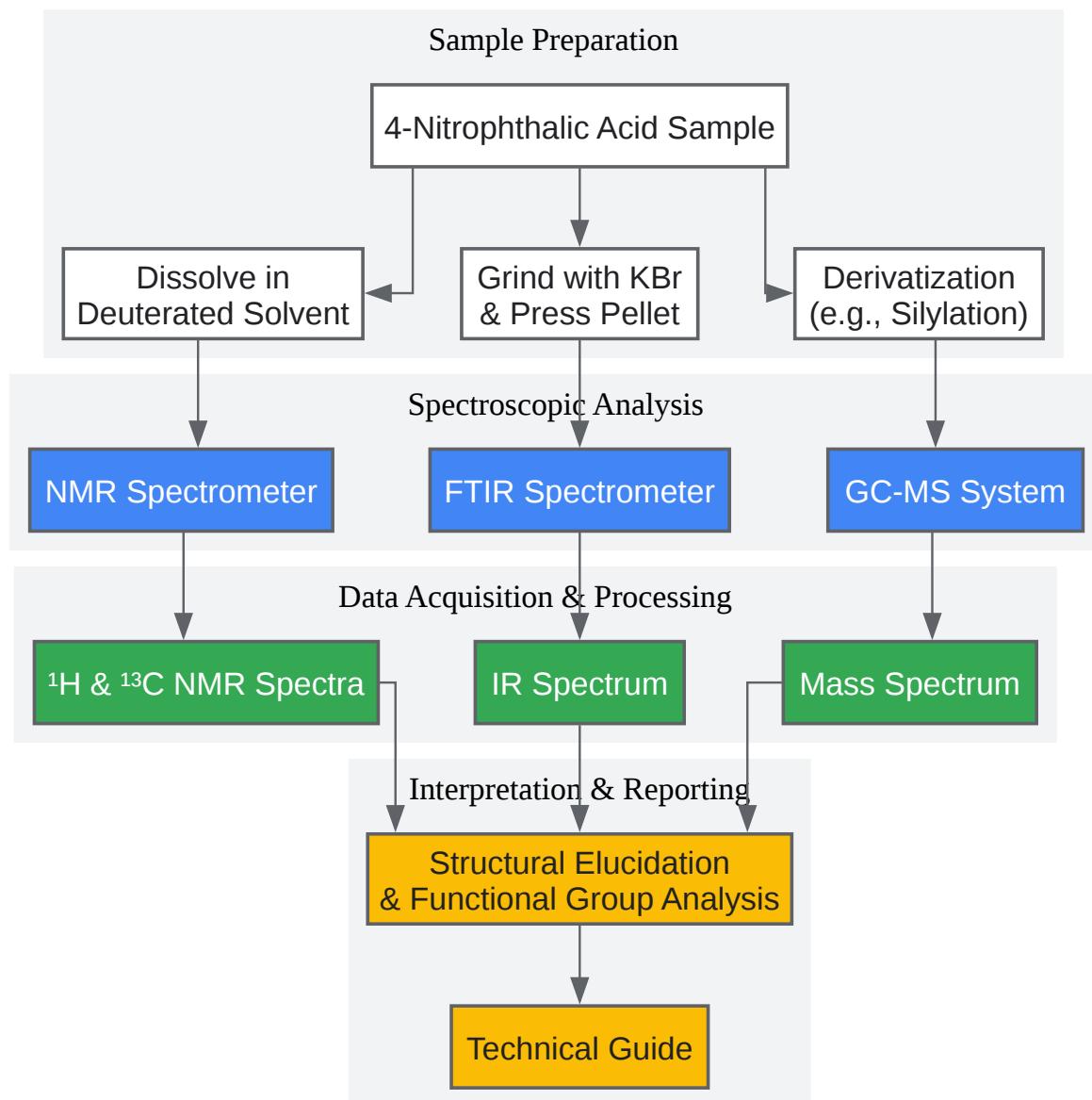
Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **4-Nitrophthalic acid** is finely ground in an agate mortar and pestle.
 - About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.
- The mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Nitrophthalic acid**.


Methodology (GC-MS):

- Sample Preparation (Derivatization):
 - Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.
 - A common method is silylation, where the acidic protons are replaced with trimethylsilyl (TMS) groups.
 - The sample is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent and heated to ensure complete reaction.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
- Gas Chromatography:
 - The derivatized sample is injected into the GC inlet.
 - A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities or solvent.
 - The oven temperature is programmed with an initial hold followed by a ramp to a higher temperature to ensure elution of the compound. Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - As the derivatized compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically Electron Ionization - EI).
 - The molecules are ionized and fragmented.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode to obtain the complete fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Nitrophthalic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scispace.com [scispace.com]
- 4. metbio.net [metbio.net]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020862#4-nitrophthalic-acid-spectroscopic-data-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com